
N-Tosyl-2-(o-chlorophenyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Tosyl-2-(o-chlorophenyl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. The presence of the tosyl group (p-toluenesulfonyl) and the o-chlorophenyl group further enhances the reactivity and specificity of this compound, making it a valuable building block in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: N-Tosyl-2-(o-chlorophenyl)aziridine can be synthesized through several methods. One common approach involves the reaction of 2-(o-chlorophenyl)ethylamine with tosyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting N-tosylated amine is then cyclized to form the aziridine ring using a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: N-Tosyl-2-(o-chlorophenyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-amino compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl aziridines or reduction to yield amines.
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common reagents include alcohols, thiols, and amines. The reactions are typically catalyzed by Lewis acids or transition metal complexes.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products:
β-Amino Compounds: Formed through nucleophilic ring opening.
Sulfonyl Aziridines: Resulting from oxidation.
Amines: Produced via reduction.
科学的研究の応用
N-Tosyl-2-(o-chlorophenyl)aziridine has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of polymers and as a precursor for various fine chemicals.
作用機序
The mechanism of action of N-Tosyl-2-(o-chlorophenyl)aziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form more stable products. The presence of the tosyl group enhances the electrophilicity of the aziridine ring, facilitating ring-opening reactions. The o-chlorophenyl group can participate in additional interactions, influencing the reactivity and selectivity of the compound .
類似化合物との比較
N-Tosylaziridine: Lacks the o-chlorophenyl group, making it less reactive in certain transformations.
2-(o-Chlorophenyl)aziridine: Without the tosyl group, it has different reactivity and stability.
N-Tosyl-2-phenylaziridine: Similar structure but without the chlorine atom, leading to different chemical behavior.
Uniqueness: N-Tosyl-2-(o-chlorophenyl)aziridine is unique due to the combined presence of the tosyl and o-chlorophenyl groups, which confer distinct reactivity and selectivity. This makes it a valuable compound in synthetic chemistry for the development of new reactions and the synthesis of complex molecules.
特性
分子式 |
C15H14ClNO2S |
|---|---|
分子量 |
307.8 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14ClNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-15(17)13-4-2-3-5-14(13)16/h2-9,15H,10H2,1H3 |
InChIキー |
BYZHVCNLYFQSQM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


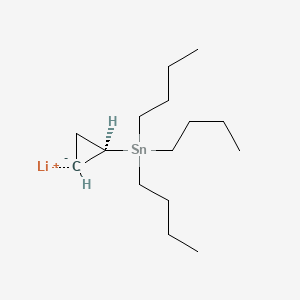
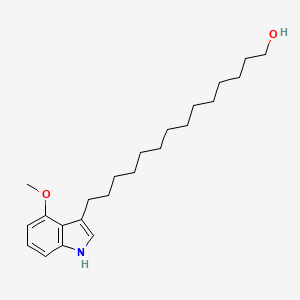
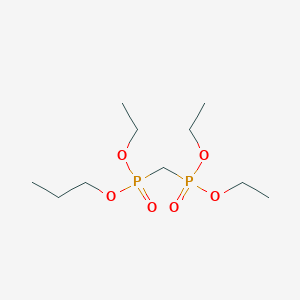
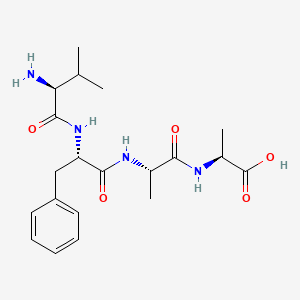
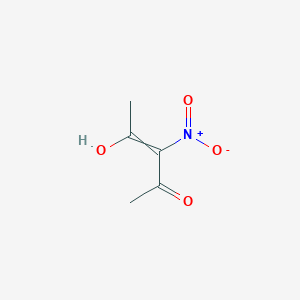
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
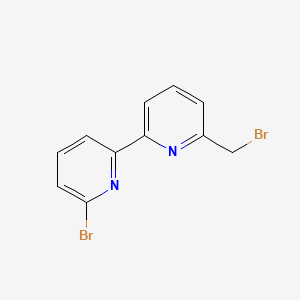
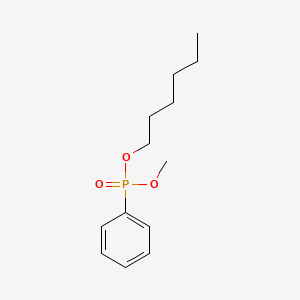


![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
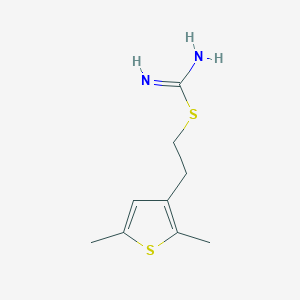
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)
